A Comprehensive Technical Guide to Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
Introduction: The Strategic Importance of Polysubstituted Anilines
Polysubstituted anilines and their derivatives are foundational pillars in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The precise arrangement of diverse functional groups on the benzene ring allows for regioselective transformations, enabling the construction of complex molecular architectures. Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is a prime example of such a strategically designed molecule. Its constituent parts—an amine, a chloro group, a methoxy group, and a nitro group—each offer unique chemical handles for further elaboration, making it a valuable precursor for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[1]
The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro, chloro, methyl ester) groups creates a unique electronic landscape on the aromatic ring, influencing its reactivity and the physiological properties of its downstream products. This guide will serve as a virtual datasheet and application note for this important, albeit specialized, chemical entity.
Physicochemical Properties and Structural Analogs
Given the absence of a dedicated CAS number and associated experimental data for the title compound, we can infer its properties from well-characterized structural analogs.
| Property | Analog: Methyl 4-amino-5-chloro-2-methoxybenzoate | Analog: Methyl 4-amino-2-methoxy-5-nitrobenzoate | Predicted: Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate |
| CAS Number | 20896-27-9[2] | 59338-84-0[3] | Not available |
| Molecular Formula | C₉H₁₀ClNO₃[2] | C₉H₁₀N₂O₅[3] | C₉H₉ClN₂O₅ |
| Molecular Weight | 215.63 g/mol [2] | 226.19 g/mol [3] | ~260.64 g/mol |
| Appearance | Solid[4] | Solid (Predicted) | Likely a solid at room temperature |
Proposed Synthetic Pathway
The synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can be logically approached through a multi-step sequence starting from a more readily available precursor. The proposed pathway leverages well-established and reliable organic transformations, ensuring a high degree of confidence in its viability.
Caption: Proposed synthetic workflow for Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.
Step-by-Step Experimental Protocols
Step 1: Protection of the Amino Group
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Rationale: The initial amino group is highly activating and can interfere with subsequent electrophilic aromatic substitution reactions, leading to a mixture of products. Therefore, it is prudent to protect it as an acetamide, which is a moderately deactivating group and directs electrophiles to the ortho and para positions.
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Protocol:
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Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
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Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-acetamido-2-methoxybenzoate.
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Step 2: Regioselective Chlorination
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Rationale: The acetamido and methoxy groups are ortho, para-directing. With the para position blocked, the incoming electrophile (Cl+) will be directed to the positions ortho to these groups. The position ortho to the acetamido group and meta to the methoxy group is sterically hindered and electronically less favored. Therefore, chlorination is expected to occur at the position ortho to the methoxy group and meta to the acetamido group. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this purpose.
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Protocol:
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Dissolve Methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in N,N-dimethylformamide (DMF).[5]
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Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.[5]
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Heat the reaction mixture to 40-65 °C and stir for several hours, monitoring by TLC.[5]
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After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain crude Methyl 4-acetamido-5-chloro-2-methoxybenzoate.[5]
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[5]
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Step 3: Deprotection of the Amino Group
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Rationale: The protecting acetamido group can be readily hydrolyzed under acidic or basic conditions to regenerate the free amine, which is necessary for the subsequent nitration step.
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Protocol (Acidic Hydrolysis):
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Suspend Methyl 4-acetamido-5-chloro-2-methoxybenzoate in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting material.
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Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
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Filter the solid, wash with water, and dry to yield Methyl 4-amino-5-chloro-2-methoxybenzoate.
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Step 4: Nitration of the Aromatic Ring
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Rationale: The final step involves the introduction of a nitro group onto the aromatic ring. The positions of the existing substituents will direct the incoming nitronium ion (NO₂⁺). The amino group is a strong activating and ortho, para-directing group, while the chloro and methoxy groups are also ortho, para-directing. The position ortho to the amino group and meta to the chloro and methoxy groups is the most likely site for nitration. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed.
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Protocol:
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In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to Methyl 4-amino-5-chloro-2-methoxybenzoate.
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Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of the substrate while maintaining a low temperature (typically 0-5 °C).
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Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.
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Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product.
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Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
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The crude Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can be purified by recrystallization.
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Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and the intermediates at each step.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide information on the number and environment of the protons, confirming the substitution pattern on the aromatic ring.
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¹³C NMR will show the number of unique carbon atoms, consistent with the proposed structure.
-
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of multiple functional groups makes Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate a highly valuable intermediate for the synthesis of complex heterocyclic compounds.
Caption: Role as a precursor in heterocyclic synthesis.
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Synthesis of Benzimidazoles and Quinoxalines: The nitro group can be selectively reduced to an amine, yielding a diamino derivative. This intermediate can then undergo cyclization reactions with various reagents to form fused heterocyclic systems like benzimidazoles and quinoxalines, which are common scaffolds in many pharmaceutical agents.
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Precursor for Kinase Inhibitors: Many kinase inhibitors, such as Gefitinib, feature a quinazoline core.[6] The synthetic strategies for such molecules often rely on appropriately substituted anilines. Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate provides a pathway to novel, highly substituted quinazoline derivatives for screening as potential kinase inhibitors.
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Diversity-Oriented Synthesis: The various functional groups on the molecule can be selectively manipulated to generate a library of diverse compounds. For example, the amino group can be acylated or alkylated, the chloro group can be displaced via nucleophilic aromatic substitution, and the ester can be hydrolyzed or converted to an amide. This versatility is highly advantageous in the early stages of drug discovery.
Safety and Handling
While specific safety data for Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is unavailable, the safety precautions for structurally related compounds should be strictly followed.
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Methyl 4-amino-5-chloro-2-methoxybenzoate: Causes skin and serious eye irritation, and may cause respiratory irritation.[2]
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Methyl 4-chloro-3-methoxy-5-nitrobenzoate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[7]
General Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate represents a potent, albeit specialized, building block for advanced organic synthesis and medicinal chemistry. While its transient nature as a synthetic intermediate means it lacks a dedicated CAS number, a thorough understanding of its probable synthesis, characterization, and potential applications can be established through the study of its near analogs and fundamental chemical principles. This guide provides a solid foundation for researchers and drug development professionals to leverage the unique chemical functionalities of this molecule in the creation of novel and complex chemical entities with therapeutic potential.
References
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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PubMed. (1989). p-Aminobenzoate synthesis from chorismate occurs in two steps. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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PubMed. (1990). p-Aminobenzoate synthesis in Escherichia coli: purification and characterization of PabB as aminodeoxychorismate synthase and enzyme X as aminodeoxychorismate lyase. Retrieved from [Link]
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Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]
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